molecular formula C16H23FN2O3S B2787849 3-(4-fluorophenyl)-1-(morpholine-4-sulfonyl)azepane CAS No. 1797284-01-5

3-(4-fluorophenyl)-1-(morpholine-4-sulfonyl)azepane

Cat. No.: B2787849
CAS No.: 1797284-01-5
M. Wt: 342.43
InChI Key: CHZJHSJBZMUCJF-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-1-(morpholine-4-sulfonyl)azepane: is a complex organic compound that features a morpholine ring and a sulfonyl group attached to an azepane ring substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-1-(morpholine-4-sulfonyl)azepane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate amine precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions using fluorobenzene derivatives.

    Attachment of the Sulfonyl Group: The sulfonyl group is attached through sulfonation reactions, often using sulfonyl chlorides.

    Formation of the Morpholine Ring: The morpholine ring is formed through cyclization reactions involving diethanolamine derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions can occur at the fluorophenyl group or the sulfonyl group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield de-fluorinated or de-sulfonated products.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-fluorophenyl)-1-(morpholine-4-sulfonyl)azepane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study the effects of fluorophenyl and sulfonyl groups on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may be investigated for its activity against various diseases, including its potential as an antimicrobial or anticancer agent.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-1-(morpholine-4-sulfonyl)azepane involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Azepan-1-yl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine
  • 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Uniqueness

Compared to similar compounds, 3-(4-fluorophenyl)-1-(morpholine-4-sulfonyl)azepane is unique due to its combination of a morpholine ring and a sulfonyl group attached to an azepane ring. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[3-(4-fluorophenyl)azepan-1-yl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O3S/c17-16-6-4-14(5-7-16)15-3-1-2-8-19(13-15)23(20,21)18-9-11-22-12-10-18/h4-7,15H,1-3,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZJHSJBZMUCJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)F)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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